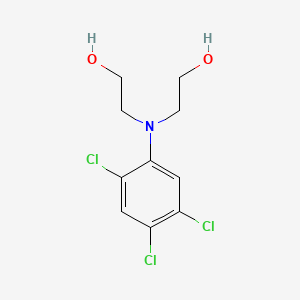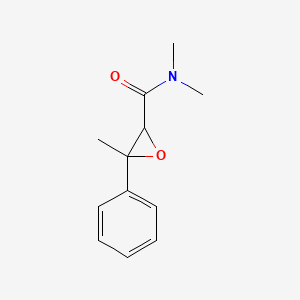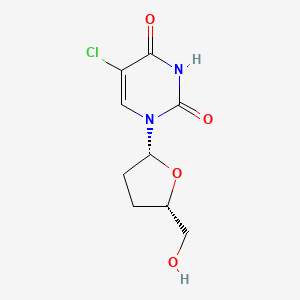
Uridine, 5-chloro-2',3'-dideoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine, 5-chloro-2’,3’-dideoxy-: is a modified nucleoside derivative of uridine. This compound is characterized by the substitution of the hydroxyl groups at the 2’ and 3’ positions with hydrogen atoms and the addition of a chlorine atom at the 5 position. These modifications result in unique chemical and biological properties that make it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of uridine, 5-chloro-2’,3’-dideoxy- typically involves the following steps:
Detritylation: The starting material, 2’,3’-O-carbonyl-5’-O-trityluridine, is detritylated using ethereal hydrogen chloride to yield 2’,3’-O-carbonyluridine.
Mesylation: The 2’,3’-O-carbonyluridine is then mesylated to form the 5’-mesylcarbonate.
Bromination: The 5’-mesylcarbonate is reacted with tetrabutylammonium bromide in dimethylformamide (DMF) to produce the 5’-bromo carbonate.
Reduction: The 5’-bromo carbonate is reduced with tributyltin hydride to yield 5’-deoxyuridine 2’,3’-cyclic carbonate.
Chlorination: The cyclic carbonate is heated with hydrochloric acid in DMF to introduce the chlorine atom at the 5 position, resulting in the formation of uridine, 5-chloro-2’,3’-dideoxy-.
Industrial Production Methods: Industrial production methods for uridine, 5-chloro-2’,3’-dideoxy- are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: Uridine, 5-chloro-2’,3’-dideoxy- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5 position can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, yielding 2’,3’-dideoxyuridine.
Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.
Reduction: Tributyltin hydride in the presence of a radical initiator.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: 5-azido-2’,3’-dideoxyuridine, 5-thio-2’,3’-dideoxyuridine.
Reduction: 2’,3’-dideoxyuridine.
Oxidation: Various oxidized uridine derivatives.
科学的研究の応用
Uridine, 5-chloro-2’,3’-dideoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its effects on nucleic acid metabolism and its potential as a biochemical tool.
Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the production of nucleoside-based pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
作用機序
The mechanism of action of uridine, 5-chloro-2’,3’-dideoxy- involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. The chlorine atom at the 5 position and the absence of hydroxyl groups at the 2’ and 3’ positions prevent proper base pairing and elongation of nucleic acid chains. This disruption can lead to the inhibition of viral replication and the induction of apoptosis in cancer cells.
類似化合物との比較
2’,3’-Dideoxyuridine: Lacks the chlorine atom at the 5 position.
5-Fluoro-2’,3’-dideoxyuridine: Contains a fluorine atom instead of a chlorine atom at the 5 position.
5-Azido-2’,3’-dideoxyuridine: Contains an azido group at the 5 position.
Comparison: Uridine, 5-chloro-2’,3’-dideoxy- is unique due to the presence of the chlorine atom at the 5 position, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in biological systems, making it a valuable compound for specific research applications.
特性
CAS番号 |
127592-40-9 |
|---|---|
分子式 |
C9H11ClN2O4 |
分子量 |
246.65 g/mol |
IUPAC名 |
5-chloro-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11ClN2O4/c10-6-3-12(9(15)11-8(6)14)7-2-1-5(4-13)16-7/h3,5,7,13H,1-2,4H2,(H,11,14,15)/t5-,7+/m0/s1 |
InChIキー |
VMZOLVOHWONZSQ-CAHLUQPWSA-N |
異性体SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)Cl |
正規SMILES |
C1CC(OC1CO)N2C=C(C(=O)NC2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12-Methyl-12h-benzo[a]phenothiazine](/img/structure/B12790299.png)
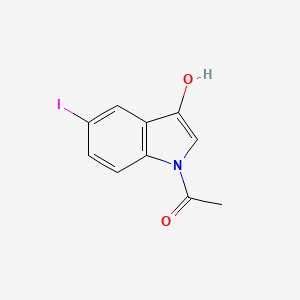
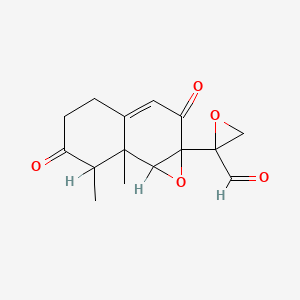

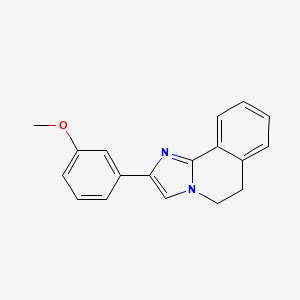
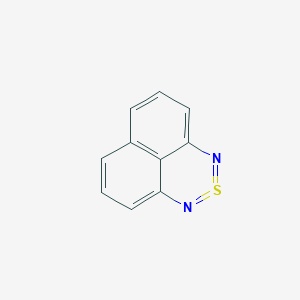
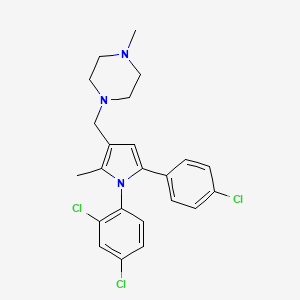
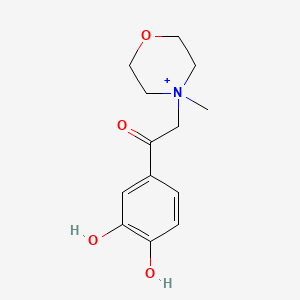
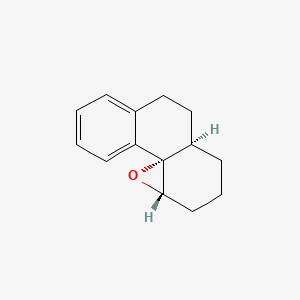
![{4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile](/img/structure/B12790368.png)

